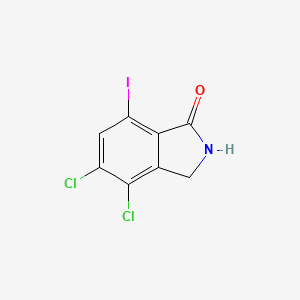

4,5-Dichloro-7-iodoisoindolinone

CAS No.:

Cat. No.: VC14096471

Molecular Formula: C8H4Cl2INO

Molecular Weight: 327.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4Cl2INO |

|---|---|

| Molecular Weight | 327.93 g/mol |

| IUPAC Name | 4,5-dichloro-7-iodo-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C8H4Cl2INO/c9-4-1-5(11)6-3(7(4)10)2-12-8(6)13/h1H,2H2,(H,12,13) |

| Standard InChI Key | KEXGMWKBCSRWPH-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C(=CC(=C2C(=O)N1)I)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

4,5-Dichloro-7-iodoisoindolinone is a halogenated bicyclic lactam characterized by a fused benzene and five-membered isoindolinone ring system. The substituents include:

-

Chlorine atoms at positions 4 and 5 of the aromatic ring.

-

Iodine atom at position 7.

-

A lactam (amide) group at position 1, formed by the cyclization of a phthalic acid derivative.

The International Union of Pure and Applied Chemistry (IUPAC) name reflects the systematic arrangement of substituents, prioritizing numbering based on the lactam functionality.

Synthetic Pathways and Reactivity

While direct synthesis data for 4,5-dichloro-7-iodoisoindolinone is limited, analogous isoindolinones are synthesized via:

Key Synthetic Strategies

Critical Observations:

-

Regioselectivity: Chlorine atoms at positions 4 and 5 suggest meta-directing effects during halogenation.

-

Iodine Introduction: Iodination typically occurs via nucleophilic aromatic substitution or through radical pathways, depending on the directing groups.

Physical and Spectroscopic Properties

Comparative Data for Halogenated Isoindolinones

Spectroscopic Insights:

-

IR Spectroscopy: Lactam carbonyl (C=O) absorption near 1700–1750 cm⁻¹ .

-

NMR: Deshielded protons near electron-withdrawing halogens exhibit downfield shifts. For example, in 5-chloro-6-iodoisoindolinone, aromatic protons adjacent to Cl/I show δ 7.5–8.2 ppm .

-

X-ray Crystallography: Planar isoindolinone core with intermolecular halogen bonding (e.g., Cl⋯O contacts ~3 Å) .

Hypothesized Mechanisms:

-

Halogen Effects: Chlorine and iodine enhance lipophilicity and enable halogen bonding with biological targets.

-

Lactam Stability: Resistance to hydrolysis enables prolonged pharmacokinetic profiles.

Future Research Directions

-

Optimized Synthesis: Development of sustainable routes using green solvents or catalytic methods .

-

Derivative Libraries: Systematic substitution at positions 4, 5, and 7 to probe structure-activity relationships.

-

Computational Modeling: Docking studies to predict binding affinities for emerging targets (e.g., PROTACs, degraders).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume